Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate
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Overview
Description
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate is a chemical compound with the molecular formula C12H18ClNO2Si and a molecular weight of 271.82 g/mol It is known for its unique structure, which includes a carbamate group, a chlorophenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with ethyl trimethylsilylcarbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorophenyl and trimethylsilyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate can be compared with other similar compounds, such as:
Ethyl (4-chlorophenyl)carbamate: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
Ethyl (trimethylsilyl)carbamate: Lacks the chlorophenyl group, leading to different chemical properties and uses.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can influence its behavior in reactions.
The presence of the trimethylsilyl group in this compound makes it unique, as this group can enhance the compound’s stability and reactivity in certain chemical reactions.
Biological Activity
Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate is a synthetic organic compound classified as a carbamate. It has garnered attention due to its diverse biological activities, particularly its interactions with various enzymes and potential applications in pharmacology. This article presents an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound has the molecular formula C12H16ClNOSi and a molecular weight of approximately 292.85 g/mol. The presence of the trimethylsilyl group enhances both the stability and solubility of the compound, allowing for better interactions with biological targets.
Carbamates typically exert their biological effects through enzyme inhibition. The mechanism involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This property is particularly relevant for enzymes involved in metabolic pathways, making these compounds valuable in drug design and development.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, affecting various biological processes. In a study examining its effects on acetylcholinesterase (AChE) activity in Rhipicephalus microplus ticks, it was found to be a weak inhibitor with low affinity . This suggests that while it may not be highly potent against AChE, it still possesses inhibitory properties that could be explored further.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving Wistar rats, this compound was administered over 90 days at varying doses. Results showed no mortality or significant changes in weight gain; however, alterations in biochemical parameters such as plasma proteins and liver function were noted . These findings highlight the importance of understanding both efficacy and safety when considering this compound for therapeutic use.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, it is useful to compare it with other related carbamates:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl N-(4-chlorophenyl)carbamate | C9H10ClNO2 | Lacks the trimethylsilyl group |
Ethyl N-(4-methylphenyl)carbamate | C11H15NO2 | Contains a methyl instead of chlorine |
Ethyl N-(phenyl)carbamate | C10H13NO2 | No chlorination; simpler structure |
The presence of the trimethylsilyl group in this compound enhances its solubility and stability compared to other similar compounds, allowing for better interaction with hydrophobic regions of target molecules.
Study on Cytotoxicity
In vitro studies have indicated that this compound may induce cytotoxic effects under certain conditions. For example, research involving Caco-2 cells demonstrated that exposure to ethyl carbamate could lead to oxidative stress and cytotoxicity. Protective agents such as wild raspberry extracts showed potential in mitigating these effects . This highlights the need for further investigation into its safety profile and potential therapeutic applications.
Structure-Activity Relationship Studies
Studies exploring the structure-activity relationships (SAR) of carbamates have shown that modifications to the chemical structure can significantly impact biological activity. For instance, variations in substituents on the phenyl ring can alter enzyme inhibition potency and selectivity . Understanding these relationships is crucial for designing more effective derivatives of this compound.
Properties
CAS No. |
89566-56-3 |
---|---|
Molecular Formula |
C12H18ClNO2Si |
Molecular Weight |
271.81 g/mol |
IUPAC Name |
ethyl N-(4-chlorophenyl)-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C12H18ClNO2Si/c1-5-16-12(15)14(17(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5H2,1-4H3 |
InChI Key |
HUIKMUCVDHXLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=C(C=C1)Cl)[Si](C)(C)C |
Origin of Product |
United States |
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